REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[C:12]([OH:14])=O)[CH3:2].S(Cl)([Cl:17])=O>>[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:4]=1[C:12]([Cl:17])=[O:14])[CH3:2]
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Name
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|
Quantity
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27.2 g
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Type
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reactant
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Smiles
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C(C)C1=C(C2=C(S1)C=CC=C2)C(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a quarter-litre flask equipped with a condenser
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Type
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TEMPERATURE
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Details
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The solution was refluxed for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
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the excess of thionyl chloride was then eliminated by distillation
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Type
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DISTILLATION
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Details
|
The residue was distilled
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Name
|
|
Type
|
product
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Smiles
|
C(C)C1=C(C2=C(S1)C=CC=C2)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.1 g | |
YIELD: PERCENTYIELD | 91% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |